ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate
CAS No.: 1040653-99-3
Cat. No.: VC11953112
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040653-99-3 |
|---|---|
| Molecular Formula | C24H25N3O5S2 |
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | ethyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H25N3O5S2/c1-2-32-24(29)18-7-6-8-19(17-18)25-23(28)22-21(11-16-33-22)34(30,31)27-14-12-26(13-15-27)20-9-4-3-5-10-20/h3-11,16-17H,2,12-15H2,1H3,(H,25,28) |
| Standard InChI Key | CLSUJGPLGCLHQD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises four key functional groups (Fig. 1):
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Thiophene Ring: A five-membered heterocycle with sulfur, known for enhancing metabolic stability and bioavailability in drug candidates.
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Sulfonyl Bridge (-SO-): Links the thiophene and phenylpiperazine moieties, contributing to electronic effects and potential hydrogen bonding with biological targets.
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Phenylpiperazine: A bicyclic amine often associated with CNS activity due to its affinity for serotonin and dopamine receptors.
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Ethyl Benzoate Ester: Improves lipid solubility, facilitating membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1040653-99-3 |
| Molecular Formula | |
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | Ethyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Synthetic Pathways
Hypothesized Synthesis Strategy
While explicit details for this compound’s synthesis are unavailable, a plausible multi-step route can be inferred from analogous methodologies :
Step 1: Sulfonation of Thiophene
Thiophene-2-carboxylic acid undergoes sulfonation using chlorosulfonic acid to yield 3-sulfothiophene-2-carbonyl chloride.
Step 2: Coupling with Phenylpiperazine
The sulfonyl chloride reacts with 4-phenylpiperazine in the presence of a base (e.g., triethylamine) to form 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carbonyl chloride.
Step 3: Amide Bond Formation
The intermediate reacts with ethyl 3-aminobenzoate via nucleophilic acyl substitution to generate the final product.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| 1 | ClSOH, 0–5°C, 2 h | Controlled temperature to prevent over-sulfonation |
| 2 | 4-Phenylpiperazine, EtN, DCM | Excess amine to drive reaction completion |
| 3 | Ethyl 3-aminobenzoate, DMF, 80°C | Catalytic DMAP for enhanced acylation |
Research Gaps and Future Directions
Priority Areas for Investigation
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